2-(3-Bromo-6-methoxypyridin-2-yl)ethanol

Description

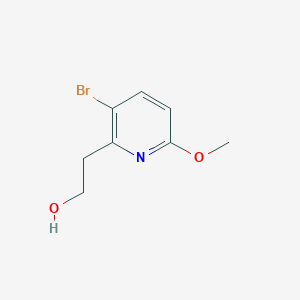

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol is a pyridine derivative characterized by a bromine atom at the 3-position, a methoxy group at the 6-position, and an ethanol side chain at the 2-position of the pyridine ring. This compound is structurally significant due to its functional groups, which confer unique electronic and steric properties. The ethanol moiety increases polarity, making it useful in pharmaceutical intermediates or as a ligand in coordination chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromo-6-methoxypyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-12-8-3-2-6(9)7(10-8)4-5-11/h2-3,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSPYYJSTWTWJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450138 | |

| Record name | 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510748-41-1 | |

| Record name | 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol typically involves the bromination of 6-methoxypyridine followed by the introduction of the ethanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 2-(3-Bromo-6-methoxypyridin-2-yl)acetaldehyde or 2-(3-Bromo-6-methoxypyridin-2-yl)acetic acid.

Reduction: 2-(6-Methoxypyridin-2-yl)ethanol.

Substitution: 2-(3-Amino-6-methoxypyridin-2-yl)ethanol or 2-(3-Mercapto-6-methoxypyridin-2-yl)ethanol.

Scientific Research Applications

Antagonism of the Dopamine D3 Receptor

One of the primary applications of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol is in the modulation of the dopamine D3 receptor, which is implicated in several neurological disorders, including addiction and schizophrenia. Research indicates that compounds targeting the D3 receptor can potentially reduce relapse in drug-seeking behaviors and improve cognitive functions in patients suffering from these conditions .

Table 1: Summary of D3 Receptor Modulation Studies

| Study Reference | Compound Tested | Effect on D3 Receptor | Application |

|---|---|---|---|

| This compound | Antagonist | Addiction treatment | |

| Various analogs | Modulation | Schizophrenia management |

Inhibition of Cyclin-Dependent Kinases (CDKs)

Another significant application of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibitors are crucial in cancer therapy as they can halt cell cycle progression in cancer cells, leading to reduced tumor growth .

Table 2: CDK Inhibition Studies

| Compound | CDK Target | Inhibition Activity | Cancer Type |

|---|---|---|---|

| This compound | CDK2 | Moderate | Breast, Liver |

| Other derivatives | Various CDKs | Variable | Various |

Case Study: Drug Dependence Treatment

A study published in a pharmacological journal demonstrated that administering this compound in animal models significantly reduced drug-seeking behavior following abstinence from substances like cocaine and alcohol. The findings suggest that this compound may serve as a therapeutic agent for managing drug dependence .

Case Study: Cancer Cell Line Testing

In vitro studies have evaluated the efficacy of this compound against various cancer cell lines using assays like the Sulforhodamine B (SRB) assay. Results indicated that this compound exhibited cytotoxic effects on liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, suggesting its potential as an anticancer agent .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including bromination and reduction processes that yield the final product from precursor compounds. Researchers have explored various modifications to enhance its biological activity, such as altering substituents on the pyridine ring to improve solubility and receptor binding affinity .

Table 3: Synthesis Pathways for this compound

| Step Number | Reaction Type | Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Bromination | 3-bromo-6-methoxypyridine | 35 |

| 2 | Reduction | Lithium aluminum hydride | Variable |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the pyridine ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3-Bromo-6-methoxypyridin-2-yl)ethanol with structurally related pyridine derivatives:

Key Observations

Side Chain Length: Ethanol derivatives (e.g., this compound) exhibit higher hydrophilicity compared to methanol analogs, enhancing solubility in polar solvents .

Substitution Patterns: The presence of bromine at the 3-position (vs. 6-position in 2-(6-Bromopyridin-2-yl)ethanol) directs reactivity toward regioselective cross-coupling reactions .

Functional Group Interplay : Methoxy groups stabilize the pyridine ring via electron-donating effects, while bromine acts as a leaving group in nucleophilic substitutions .

Data Tables

Physical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| This compound | 246.08 (calculated) | Not reported | High (ethanol, DMSO) |

| (3-Bromo-6-methoxypyridin-2-yl)methanol | 218.04 (calculated) | Not reported | Moderate (methanol, acetone) |

| 2-(6-Bromopyridin-2-yl)ethanol | 216.04 (calculated) | Not reported | High (water, THF) |

Biological Activity

2-(3-Bromo-6-methoxypyridin-2-yl)ethanol is a pyridine derivative characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the pyridine ring, with an ethanol group attached at the 2-position. This compound has garnered attention due to its potential biological activities, which are influenced by its unique chemical structure.

The molecular formula of this compound is C8H10BrNO2. The presence of the bromine atom and methoxy group allows for various binding interactions, enhancing the compound's reactivity and biological activity. The ethanol group contributes to solubility and facilitates transport across cell membranes, which is crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and other interactions that influence enzyme activity and metabolic pathways. The ethanol moiety enhances solubility, allowing for better bioavailability in biological systems .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Enzyme Interactions

- This compound has been used to study various enzyme interactions, particularly in metabolic pathways involving pyridine derivatives. Its structural features allow it to act as a substrate or inhibitor in biochemical reactions.

2. Antiparasitic Activity

- Similar pyridine derivatives have shown antiparasitic properties. For instance, modifications in pyridine rings have been linked to enhanced activity against parasites, suggesting that this compound may possess similar effects .

3. Cytotoxicity

- Preliminary studies indicate potential cytotoxic effects against cancer cell lines. For example, related compounds have demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting that this compound could also exhibit similar properties .

Case Studies

Several studies have explored the biological activity of pyridine derivatives, providing insights into the potential applications of this compound:

Study 1: Antiparasitic Activity Assessment

- A study on methoxypyridine derivatives highlighted that structural modifications can significantly impact antiparasitic activity. The presence of polar functional groups was found to enhance aqueous solubility and metabolic stability, which are critical for effective drug design .

Study 2: Cytotoxicity Evaluation

- In a series of synthesized thieno[2,3-d]pyrimidine derivatives, compounds were evaluated for cytotoxicity against MDA-MB-231 cells. The findings indicated that specific substitutions on the pyridine ring influenced cytotoxic activity, providing a framework for understanding how similar modifications might affect this compound's efficacy against cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-methoxypyridine | Lacks ethanol group | Lower solubility |

| 2-Methoxy-6-chloropyridine | Chlorine instead of bromine | Moderate cytotoxicity |

| 3-Amino-6-methoxypyridin-2-ol | Amino group instead of bromine | Enhanced enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.